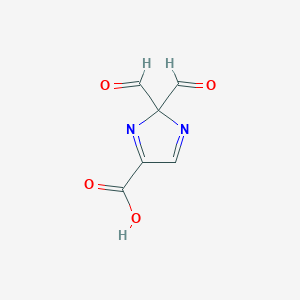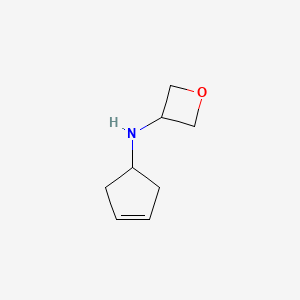
Piperazine-13C4 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine-13C4 Dihydrochloride is a stable isotope-labeled compound with the molecular formula 2ClH·13C4H10N2. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine-13C4 Dihydrochloride, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Additionally, a simplified procedure for the preparation of monosubstituted piperazine derivatives involves a one-pot-one-step reaction from protonated piperazine without the need for a protecting group .
Industrial Production Methods
Industrial production of piperazine derivatives often employs heterogeneous catalysis by metal ions supported on commercial polymeric resins. Reactions can proceed at room or higher temperatures in common solvents. Microwave acceleration of synthetic reactions has also been explored to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Piperazine-13C4 Dihydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. Conditions often involve the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Aplicaciones Científicas De Investigación
Piperazine-13C4 Dihydrochloride is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of drugs, particularly those targeting the central nervous system.
Industry: Applied in the production of polymers and other materials.
Mecanismo De Acción
Piperazine-13C4 Dihydrochloride exerts its effects by acting as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites, making it effective as an anthelmintic agent .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A basic compound used in various pharmaceutical applications.
N-Methylpiperazine: A derivative with a methyl group attached to the nitrogen atom.
N-Phenylpiperazine: A derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
Piperazine-13C4 Dihydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in research applications requiring precise tracking of molecular interactions and metabolic pathways .
Propiedades
Fórmula molecular |
C4H12Cl2N2 |
|---|---|
Peso molecular |
163.03 g/mol |
Nombre IUPAC |
(2,3,5,6-13C4)1,4-diazinane;dihydrochloride |
InChI |
InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H/i1+1,2+1,3+1,4+1;; |
Clave InChI |
CVVIJWRCGSYCMB-QLLNYKDXSA-N |
SMILES isomérico |
[13CH2]1[13CH2]N[13CH2][13CH2]N1.Cl.Cl |
SMILES canónico |
C1CNCCN1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1,3(7),8-triene-6,10,12-trione](/img/structure/B12949157.png)
![5-Fluoro-2-azaspiro[3.4]octane](/img/structure/B12949170.png)


![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12949201.png)

![2-Bromo-1-{2-[(2-phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949213.png)
![(2E)-3-(5-carboxypentyl)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B12949219.png)
![Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12949231.png)


![Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate](/img/structure/B12949243.png)


